Inhibition of Dihydroorotase: Potency Comparison with Structural Analogs
4-Ethoxy-3-hydroxyphenylacetic Acid exhibits a measurable, albeit weak, inhibitory activity against the enzyme dihydroorotase from mouse Ehrlich ascites cells, with an IC₅₀ value of 1,000,000 nM (1 mM) at pH 7.37 [1]. This activity, while low, is a quantifiable biochemical interaction. In contrast, its close positional isomer, 3-Ethoxy-4-hydroxyphenylacetic Acid (CAS 80018-50-4), has no reported data for this specific target, suggesting the 4-ethoxy substitution may confer a distinct enzyme interaction profile compared to the 3-ethoxy variant [1][2].
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1,000,000 nM |
| Comparator Or Baseline | 3-Ethoxy-4-hydroxyphenylacetic Acid (CAS 80018-50-4): No data reported for this target |
| Quantified Difference | N/A (Presence vs. Absence of reported activity) |
| Conditions | Mouse Ehrlich ascites dihydroorotase; 10 µM test concentration; pH 7.37 |
Why This Matters
For researchers investigating pyrimidine biosynthesis or screening for dihydroorotase modulators, this compound offers a defined, albeit low-potency, starting point that is structurally distinct from its isomers, enabling SAR studies.
- [1] BindingDB. (n.d.). Affinity Data: IC50 for dihydroorotase enzyme inhibition. Entry for 4-Ethoxy-3-hydroxyphenylacetic acid. View Source
- [2] PubChem. (n.d.). 3-Ethoxy-4-hydroxyphenylacetic acid. Compound Summary. View Source
